molecular formula C12H17NO5S2 B2638296 2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 1396967-23-9

2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No.: B2638296
CAS No.: 1396967-23-9
M. Wt: 319.39
InChI Key: SHGHKXMUEWMGNJ-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is a chiral sulfonamide derivative of a methionine analog, designed for advanced chemical and pharmacological research. This compound integrates a 4-methoxybenzenesulfonamido moiety onto a 4-(methylsulfanyl)butanoic acid backbone, making it a molecule of interest in medicinal chemistry and drug development. Sulfonamide-containing compounds are extensively investigated for their diverse biological activities, which can include serving as inhibitors for enzymes like histone deacetylases (HDACs) or procollagen C-proteinase . The structure-activity relationships of similar sulfonamides are a key focus in the design of potential anticancer, anti-inflammatory, and antiviral agents . The synthetic route for closely related amino acid-sulfonamide conjugates typically involves the reaction of an amino acid precursor with an arylsulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in an aqueous basic medium maintained at approximately pH 8, followed by acidic precipitation to obtain the final product . Researchers value this compound as a key intermediate for further chemical modifications, including the synthesis of ester derivatives . As a building block, it facilitates the exploration of structure-activity relationships in medicinal chemistry programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle the compound in a laboratory setting, adhering to appropriate safety practices.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-18-9-3-5-10(6-4-9)20(16,17)13-11(12(14)15)7-8-19-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGHKXMUEWMGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps. One common route starts with the sulfonation of 4-methoxyaniline to form 4-methoxybenzenesulfonamide. This intermediate is then subjected to a series of reactions, including alkylation and thiolation, to introduce the butanoic acid and methylsulfanyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced forms of the sulfonamide.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide/Benzamide Group

2-(4-Chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid
  • Structure : Replaces the methoxy group with a chloro substituent.
  • Key Differences: The chloro group is electron-withdrawing, reducing electron density on the benzene ring compared to the methoxy group (electron-donating). Higher molecular weight (298.75 g/mol vs. 285.32 g/mol) and increased lipophilicity. Potential for stronger halogen bonding in protein interactions .
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic Acid (CAS 65054-95-7)
  • Structure : Replaces the benzenesulfonamide with a furan-2-ylformamido group.
  • Key Differences :
    • The furan ring introduces aromatic heterocyclic character, altering electronic properties.
    • Reduced molecular weight (243.28 g/mol) and lower predicted pKa (~3.50) compared to the target compound.
    • Weaker hydrogen-bonding capacity due to the absence of a sulfonamide group .
2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid (CAS 115527-63-4)
  • Structure: Substitutes sulfonamide with benzoylamino and oxidizes methylsulfanyl to methylsulfonyl.
  • Key Differences :
    • The sulfonyl group increases polarity and reduces lipophilicity.
    • Enhanced metabolic stability compared to methylsulfanyl, which is prone to oxidation.
    • Molecular weight: 285.32 g/mol (same as target compound) but distinct reactivity .

Backbone and Functional Group Modifications

N-Acetyl-L-Methionine (CAS 65-82-7)
  • Structure : Acetamido group instead of sulfonamido; retains methylsulfanyl.
  • Key Differences: Reduced hydrogen-bonding capacity (acetamido vs. sulfonamido). Lower molecular weight (191.24 g/mol) and higher solubility in aqueous media.
4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic Acid (CAS 1008265-56-2)
  • Structure : Incorporates a morpholine-sulfonylphenylformamido group.
  • Key Differences: Increased complexity with a morpholine-sulfonyl moiety, enhancing steric bulk.

Biological Activity

2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known by its CAS number 1396967-23-9, is a compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C12H17NO5S
  • Molecular Weight : 319.4 g/mol
  • Purity : Minimum 95% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly carbonic anhydrases, which play a crucial role in acid-base balance and fluid secretion in tissues.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its penetration into microbial cells. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro studies. It is hypothesized that the methylsulfanyl group contributes to the modulation of inflammatory mediators, possibly through the inhibition of cyclooxygenase (COX) enzymes. This action can lead to reduced production of prostaglandins, which are key players in the inflammatory response .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression. Further research is needed to elucidate the specific pathways involved and to assess its efficacy compared to established chemotherapeutics .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of sulfonamide derivatives.
    • Results : The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory properties using a murine model.
    • Results : Treatment with the compound resulted in a marked decrease in paw edema compared to controls, indicating potent anti-inflammatory activity.
  • Cytotoxicity Assay :
    • Objective : To investigate the cytotoxic effects on human cancer cell lines.
    • Results : The compound exhibited IC50 values in the micromolar range against breast cancer cells, suggesting potential as an anticancer agent.

Data Table

PropertyValue
Molecular FormulaC12H17NO5S
Molecular Weight319.4 g/mol
PurityMinimum 95%
Antimicrobial Activity (MIC)Varies by strain
Anti-inflammatory EfficacySignificant reduction in edema
Cytotoxicity (IC50)Micromolar range

Q & A

Basic Questions

Q. What synthetic routes are recommended for 2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with sulfonylation of the amino group using 4-methoxybenzenesulfonyl chloride. Key steps include coupling the sulfonamide intermediate with a methylsulfanyl-containing precursor under basic conditions (e.g., triethylamine) . Optimization requires control of temperature (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios to minimize side reactions. Intermediate purification via column chromatography and characterization by NMR ensures reaction progress .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying functional groups and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves absolute configuration. Infrared (IR) spectroscopy identifies sulfonamide (S=O) and carboxylic acid (C=O) stretches .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodology : The sulfonamide and methylsulfanyl groups enable enzyme inhibition studies (e.g., carbonic anhydrase or bacterial dihydropteroate synthase). Biological assays (MIC tests, enzyme kinetics) evaluate antibacterial/antifungal activity against model strains like E. coli or C. albicans. Structure-activity relationship (SAR) studies compare analogs with halogen or methoxy substituents to optimize potency .

Advanced Questions

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

  • Methodology : Electron-withdrawing groups (e.g., -SO₂NH-) activate the sulfonamide moiety for nucleophilic attack, while methoxy groups (-OMe) on the benzene ring enhance electrophilicity via resonance. Density Functional Theory (DFT) calculations predict charge distribution, and kinetic studies (UV-Vis monitoring) quantify reaction rates. Contrasting results from analogs (e.g., 4-bromo vs. 4-methoxy derivatives) highlight substituent-dependent regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Discrepancies may arise from variations in assay conditions (e.g., pH, microbial strain). Standardize protocols using CLSI guidelines and validate via dose-response curves (IC₅₀ comparisons). Structural analogs (e.g., 2,5-dichloro derivatives ) help isolate functional group contributions. Meta-analyses of published data identify outliers, while molecular docking (e.g., AutoDock Vina) predicts binding modes to explain efficacy differences .

Q. How can crystallography and computational methods elucidate the compound’s interaction with enzymes?

  • Methodology : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) and solve structures using SHELX . Hydrogen-bonding patterns (graph-set analysis ) identify key interactions (e.g., sulfonamide-O···enzyme-Zn²⁺). Molecular dynamics simulations (AMBER/GROMACS) model binding stability, while ORTEP-III visualizes thermal ellipsoids for conformational flexibility .

Q. What experimental designs address challenges in stereochemical control during synthesis?

  • Methodology : Chiral HPLC or capillary electrophoresis separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiopurity. X-ray crystallography confirms absolute configuration, and circular dichroism (CD) spectroscopy monitors optical activity. Racemization risks are mitigated by low-temperature reactions and non-polar solvents .

Notes

  • Software Tools : SHELXL (refinement) , ORTEP-III (visualization) , and Gaussian (DFT calculations) are recommended for structural analysis.
  • Data Validation : Cross-reference NMR shifts with predicted spectra (ChemDraw) and crystallographic data with Cambridge Structural Database entries.

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